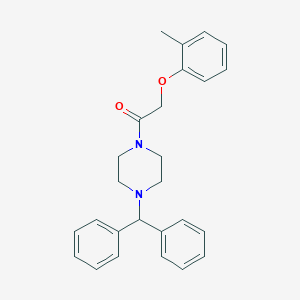
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether, also known as BZP-MPE, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been widely used for recreational purposes due to its stimulating effects on the central nervous system. However, in recent years, BZP-MPE has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in a stimulating effect on the central nervous system, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether has been shown to have a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and serotonin in the brain, leading to feelings of pleasure and euphoria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether in lab experiments is its ability to stimulate the central nervous system, making it useful in studies of neurological disorders and drug addiction. However, its psychoactive effects may also pose a limitation, as it may interfere with the interpretation of results and the safety of researchers.
Orientations Futures
There are several potential future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether. One area of interest is its potential as a treatment for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Another area of research is its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether involves the reaction of 2-methylphenol with 2-chloroethyl chloroformate in the presence of triethylamine to form the intermediate 2-(2-chloroethoxy)-2-methylphenyl ethyl carbonate. This intermediate is then reacted with benzhydrylpiperazine in the presence of sodium hydride to yield 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether.
Applications De Recherche Scientifique
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether has been studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In oncology, 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2-methylphenyl ether has been studied for its anti-cancer properties and its potential as a chemotherapeutic agent.
Propriétés
Formule moléculaire |
C26H28N2O2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O2/c1-21-10-8-9-15-24(21)30-20-25(29)27-16-18-28(19-17-27)26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,26H,16-20H2,1H3 |
Clé InChI |
JAHHMGRRFOZCJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)




![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)


![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)